molecular formula C10H7BrFN B7951894 5-Bromo-6-fluoro-8-methylquinoline

5-Bromo-6-fluoro-8-methylquinoline

Cat. No.: B7951894
M. Wt: 240.07 g/mol
InChI Key: GMKGIQSUBHAFBH-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoro-8-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoro-8-methylquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a quinoline derivative. For instance, starting with 8-methylquinoline, selective bromination at the 5-position and fluorination at the 6-position can be achieved using appropriate halogenating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining cost-effectiveness and environmental safety .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoro-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

5-Bromo-6-fluoro-8-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoro-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoroquinoline
  • 6-Fluoro-8-methylquinoline
  • 5-Bromo-8-methylquinoline

Uniqueness

5-Bromo-6-fluoro-8-methylquinoline is unique due to the specific combination of bromine, fluorine, and methyl groups, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block for the synthesis of novel compounds with improved therapeutic and material properties .

Properties

IUPAC Name

5-bromo-6-fluoro-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN/c1-6-5-8(12)9(11)7-3-2-4-13-10(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKGIQSUBHAFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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